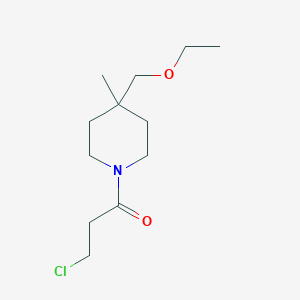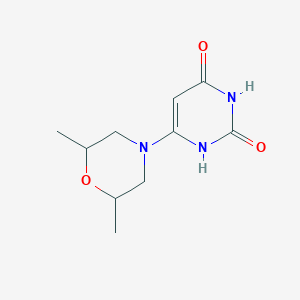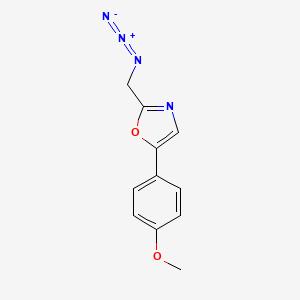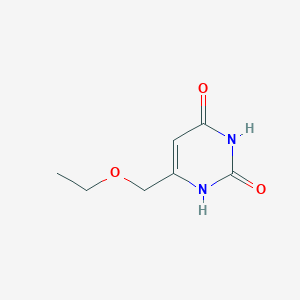
3-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is a synthetic compound used in a variety of scientific experiments and applications. It is a colorless, water-soluble crystalline solid with a molecular weight of 207.6 g/mol. It is also known as 3-chloro-4-(ethoxymethyl)-4-methylpiperidine, or CEMMP for short. The compound has been studied for its potential use in a variety of scientific applications, such as drug delivery, chemical synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Compounds related to 3-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one have been synthesized and studied for their chemical properties and potential as intermediates in the synthesis of more complex molecules. For example, derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine have been prepared and tested for their analgesic properties, showcasing the utility of such compounds in drug development (Rádl et al., 2010).
Catalytic Applications
- Certain compounds with similar functionalities have been used in catalysis, demonstrating their role in facilitating chemical reactions. An example includes the use of recyclable hypervalent Iodine(III) reagent in a TEMPO-catalyzed alcohol oxidation system, which represents an environmentally benign method for converting alcohols to carbonyl compounds (Li & Zhang, 2009).
Antimicrobial and Antiradical Activity
- Some structurally related compounds have been synthesized and evaluated for their antimicrobial and antiradical activities. For instance, a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones showed potential in this area, although their activities were found to be lower in comparison to certain beta blockers, highlighting the importance of structural modifications in enhancing biological activity (Čižmáriková et al., 2020).
Structural Studies
- X-ray crystallography and computational studies have been conducted on similar compounds to understand their molecular structures and potential interactions with biological targets. Such studies provide foundational knowledge for designing more effective drugs (Nycz et al., 2011).
Eigenschaften
IUPAC Name |
3-chloro-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO2/c1-3-16-10-12(2)5-8-14(9-6-12)11(15)4-7-13/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKZROLPVAGVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCN(CC1)C(=O)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)







![2-(3-oxo-5,6-dihydro-3H-pyrano[3,4-c]pyridazin-2(8H)-yl)acetic acid](/img/structure/B1479281.png)



